Iron(III) perchlorate hydrate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

iron(3+);triperchlorate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.Fe.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPIMAZLJXJVAN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3FeH2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430922 | |

| Record name | Iron(III) perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15201-61-3 | |

| Record name | Iron(III) perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron triperchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Iron(III) Perchlorate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) perchlorate hydrate, with the general formula Fe(ClO₄)₃·xH₂O, is a versatile and powerful inorganic compound that has garnered significant interest across various scientific disciplines. Its utility stems from its strong oxidizing properties and its role as a potent Lewis acid catalyst. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key applications, and an exploration of its structural and reactive characteristics.

Core Chemical and Physical Properties

This compound is a hygroscopic solid that can exist in several hydrated forms, most commonly as the nonahydrate (Fe(ClO₄)₃·9H₂O), hexahydrate (Fe(ClO₄)₃·6H₂O), and decahydrate (Fe(ClO₄)₃·10H₂O)[1]. The specific hydrate that crystallizes is dependent on the temperature and the presence of desiccants[1]. For instance, the nonahydrate can be crystallized from an aqueous solution at temperatures above 42°C[1]. The appearance of the compound can vary from a pale pink or violet to a yellow crystalline solid[2][3][4].

Due to its hygroscopic nature, it is sensitive to atmospheric moisture and should be handled and stored accordingly[2]. It is soluble in water and polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol[5]. The perchlorate anion has a very low coordinating ability, which makes iron(III) perchlorate a valuable precursor for studying the chemistry of the hydrated Fe³⁺ ion.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Fe(ClO₄)₃·xH₂O | [2] |

| Molecular Weight (Anhydrous) | 354.19 g/mol | [6] |

| Molecular Weight (Nonahydrate) | 535.24 g/mol | [7] |

| Appearance | Pale pink, violet, or yellow crystalline solid | [2][3][4] |

| Solubility | Soluble in water, DMSO, Methanol | [5] |

| Hygroscopicity | Hygroscopic | [2][3] |

Synthesis and Purification

Synthesis

A common method for the synthesis of this compound involves the reaction of iron(III) chloride or freshly precipitated hydrous iron(III) oxide with perchloric acid[1]. The resulting solution is then crystallized to yield the hydrated salt.

Experimental Protocol: Synthesis from Hydrous Iron(III) Oxide

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Freshly precipitated hydrous iron(III) oxide

-

70% Perchloric acid (HClO₄)

-

Deionized water

Procedure:

-

Carefully add 70% perchloric acid dropwise to a stirred slurry of freshly precipitated hydrous iron(III) oxide in deionized water. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Continue adding perchloric acid until all the hydrous iron(III) oxide has dissolved, resulting in a clear, colored solution.

-

Gently heat the solution to concentrate it, promoting crystallization upon cooling. For the nonahydrate, maintain the crystallization temperature above 42°C[1].

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Caution: Perchloric acid is a strong oxidizing acid and can react explosively with organic materials. All work should be performed in a fume hood with appropriate personal protective equipment.

Purification

For high-purity applications, this compound can be purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Concentrated perchloric acid

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve the crude this compound in concentrated perchloric acid.

-

Add a small amount of 30% hydrogen peroxide to ensure all iron is in the +3 oxidation state.

-

Concentrate the solution by gentle heating to induce crystallization upon cooling.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a minimal amount of cold, concentrated perchloric acid.

-

Dry the crystals under vacuum.

Extreme Caution: This procedure involves heating concentrated perchloric acid and should only be performed by experienced personnel in a specialized fume hood designed for perchlorate use due to the high risk of explosion.

Chemical Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a Lewis acid catalyst and an oxidant. Its catalytic activity is attributed to the high charge density of the Fe³⁺ ion.

Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Iron(III) perchlorate has proven to be an effective catalyst for a variety of organic transformations, including the synthesis of complex heterocyclic structures.

Experimental Protocol: Iron(III) Perchlorate Catalyzed Double Alkylation of Indoles

This protocol is a general representation of the iron-catalyzed reaction between indole and vinyl ketones.

Materials:

-

Indole

-

Vinyl ketone

-

This compound (Fe(ClO₄)₃·xH₂O)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of indole in acetonitrile, add the vinyl ketone.

-

Add a catalytic amount of this compound to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot

Caption: Workflow for the iron(III) perchlorate catalyzed double alkylation of indoles.

Iron(III) perchlorate also catalyzes the synthesis of fullerene-fused lactones, α-carbonyl furans, and fullerodioxolanes[8].

Oxidative Transformations

As a strong oxidizing agent, this compound is employed in various oxidative reactions.

Experimental Protocol: Oxidative Esterification of Aldehydes

This is a general procedure for the iron-catalyzed oxidative esterification of aldehydes.

Materials:

-

Aldehyde

-

Alcohol (serves as both reactant and solvent)

-

This compound (Fe(ClO₄)₃·xH₂O)

-

An oxidant (e.g., tert-butyl hydroperoxide)

Procedure:

-

Dissolve the aldehyde in an excess of the desired alcohol.

-

Add a catalytic amount of this compound.

-

Add the oxidant dropwise to the reaction mixture, controlling the temperature with an ice bath if necessary.

-

Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

-

Remove the excess alcohol under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ester by distillation or column chromatography.

dot

Caption: Key components in the oxidative esterification of aldehydes.

Structural Information

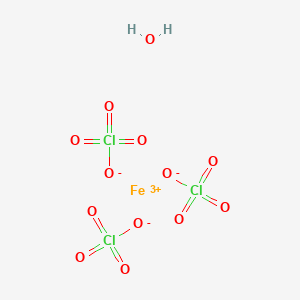

The crystal structure of iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O, has been elucidated by X-ray diffraction. It reveals a central iron(III) ion octahedrally coordinated by six water molecules, forming a [Fe(H₂O)₆]³⁺ complex cation. The perchlorate anions and the remaining three water molecules are located in the outer coordination sphere and are involved in a hydrogen-bonding network[7][9].

Thermal Properties and Decomposition

Hydrated metal perchlorates, including iron(III) perchlorate, are known to decompose upon heating. The thermal decomposition of iron(III) chloride hydrate, a related compound, involves simultaneous dehydration and dehydrochlorination at temperatures above 100°C[10]. While a specific decomposition temperature for this compound is not well-documented in readily available literature, perchlorate salts, in general, are strong oxidizers that can decompose exothermically at elevated temperatures, particularly in the presence of organic materials or reducing agents[3]. The decomposition of perchlorates can be catalyzed by metal oxides, which may lower the decomposition temperature.

Safety and Handling

This compound is a strong oxidizing agent and may cause or intensify fire; it should be kept away from combustible materials[3]. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.

Handling Precautions:

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Avoid mixing with combustible materials, reducing agents, and organic compounds.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials.

Conclusion

This compound is a compound with significant utility in both fundamental research and synthetic applications. Its strong oxidizing nature and Lewis acidity make it a valuable catalyst and reagent. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and in industrial processes. Further research into its catalytic mechanisms and the development of new applications will continue to expand its role in modern chemistry.

References

- 1. This compound | 13537-24-1 [chemicalbook.com]

- 2. This compound CAS#: 15201-61-3 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 15201-61-3 [amp.chemicalbook.com]

- 6. Iron perchlorate | Cl3FeO12 | CID 159679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 9. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal dehydration and decomposition of FeCl3·xH2O | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Iron(III) Perchlorate Hydrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) perchlorate hydrate, with the general molecular formula Fe(ClO₄)₃·xH₂O, is a powerful oxidizing agent and a versatile Lewis acid catalyst. Its high solubility in water and various polar organic solvents, coupled with the low coordinating ability of the perchlorate anion, makes it a valuable reagent in both inorganic and organic synthesis.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, a survey of its applications in catalysis, and essential safety and handling information.

Physicochemical Properties

This compound is a hygroscopic, crystalline solid.[1] Its appearance can vary from yellow to pale purple or violet, depending on the specific hydrate form and purity.[2][3] The anhydrous form has a molecular weight of 354.19 g/mol .[4] It is known to exist in several hydrated forms, most notably as the nonahydrate, --INVALID-LINK--₃·3H₂O, and the hexahydrate.[1][2] The number of water molecules can vary based on the crystallization conditions.[2] Due to its hygroscopic nature, it must be stored under anhydrous conditions to prevent deliquescence.[4]

A summary of its key quantitative properties is presented in Table 1. It is important to note that specific values for melting point and density are not consistently reported in the available literature, often cited as "not available."

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | Fe(ClO₄)₃·xH₂O | [4] |

| Molecular Weight (Anhydrous) | 354.19 g/mol | [4] |

| Appearance | Yellow, pale purple, or violet crystalline solid | [2][3][5] |

| Melting Point | Not available | [4] |

| Density | Not available | [3] |

| Solubility | Soluble in water; slightly soluble in DMSO and methanol | [4][6][7] |

| Stability | Hygroscopic; strong oxidizer | [1][8] |

| CAS Number | 13537-24-1 (for hydrate); 15201-61-3 | [1][4] |

Synthesis and Purification

Synthesis Protocols

This compound can be synthesized through several routes, primarily involving the reaction of an iron(III) source with perchloric acid.[1]

Protocol 2.1.1: From Hydrous Iron(III) Oxide

This method is advantageous for laboratory settings as it proceeds under mild conditions.[2]

-

Preparation of Hydrous Iron(III) Oxide: Freshly precipitate hydrous iron(III) oxide by adding a stoichiometric amount of an aqueous ammonia solution to a solution of iron(III) chloride (FeCl₃).

-

Washing: Wash the precipitate thoroughly with deionized water to remove chloride ions.

-

Reaction: Dissolve the resulting hydrous iron(III) oxide paste in concentrated perchloric acid (typically 70% w/w). The reaction is typically carried out at a controlled temperature of 60–80°C to facilitate dissolution.[2] An excess of perchloric acid is used to ensure complete conversion.[2]

-

Crystallization: Concentrate the resulting solution by gentle heating to near saturation and then cool to induce crystallization. The specific hydrate form depends on the crystallization temperature; for instance, the nonahydrate crystallizes at 263 K (-10°C).[1][6]

Protocol 2.1.2: From Iron(III) Chloride

This is a more direct but potentially hazardous method.

-

Reaction: Dissolve iron(III) chloride in 70% perchloric acid.

-

Concentration: Carefully heat the mixture on a hot plate in a well-ventilated fume hood to concentrate the solution to near saturation. Extreme caution is advised as this step is potentially explosive. [1]

-

Crystallization: Cool the solution to room temperature to allow for the crystallization of this compound.

Purification Protocol

Purification is crucial to remove any residual starting materials or byproducts. Recrystallization is the most common method.

Protocol 2.2.1: Double Recrystallization

This method is effective for obtaining high-purity crystals.[1]

-

First Crystallization: Dissolve the crude this compound in concentrated perchloric acid. To ensure the iron is fully in the +3 oxidation state, a small amount of hydrogen peroxide (H₂O₂) can be added during this step.[1]

-

Isolation: Isolate the crystals by filtration.

-

Second Crystallization: Redissolve the crystals in fresh, concentrated perchloric acid and recrystallize.

-

Drying: Dry the purified crystals in a desiccator, for example, over phosphorus pentoxide, to obtain specific hydrate forms like the hexahydrate.[1]

The general workflow for synthesis and purification is illustrated in the diagram below.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Chemical Synthesis

The utility of this compound stems from its dual role as a potent Lewis acid and an oxidizing agent. The Fe³⁺ center readily accepts electron pairs, activating substrates for various transformations.[2]

Lewis Acid Catalysis

Iron(III) perchlorate is an effective catalyst for a range of organic reactions. Its catalytic activity is attributed to the Lewis acidity of the ferric ion.[2]

Key Catalyzed Reactions:

-

Fullerene Chemistry: Catalyzes the synthesis of fullerene-fused lactones, fullerodioxolanes, and fulleroxazolidines.[9]

-

Heterocycle Synthesis: Promotes the one-pot cyclization for the synthesis of α-carbonyl furans.[9]

-

Alkylation Reactions: Facilitates the double alkylation of indoles with vinyl ketones.[9]

-

Esterification: Used for the oxidative esterification of aldehydes to form aryl esters.[9]

-

Transannular Reactions: Transforms 1,5-cyclooctadiene into bicyclo[3.3.0]octane derivatives.

Protocol 3.1.1: General Procedure for Oxidative Dimerization of Aromatic Hydrocarbons

This protocol provides a general example of its use in C-C bond formation.

-

Preparation: Prepare a solution of iron(III) perchlorate (1 equivalent) in anhydrous acetonitrile.

-

Reaction: Add a solution of the aromatic hydrocarbon (1 equivalent) in acetonitrile dropwise to the catalyst solution.

-

Stirring: Stir the reaction mixture at room temperature for 2-3 hours.

-

Workup: Quench the reaction by pouring the mixture into ice water.

-

Isolation: Collect the solid product by filtration, wash with water, dry, and purify by crystallization.

The catalytic cycle typically involves the coordination of the substrate to the iron center, which increases its electrophilicity and susceptibility to nucleophilic attack.

Caption: Generalized pathway for Lewis acid catalysis by Iron(III) perchlorate.

Oxidizing Agent

As a perchlorate salt, Fe(ClO₄)₃ is a strong oxidizing agent, particularly at elevated temperatures.[4] This property is exploited in various synthetic transformations, including the oxidative dimerization of aromatic hydrocarbons and the selective oxidation of thiols to disulfides. It has also been used as an oxidant for conducting polymer nanoparticles.

Reactivity and Thermal Decomposition

Iron(III) perchlorate is highly reactive, especially with combustible and reducing materials.[4] Contact with organic compounds may cause fire.[4]

Upon heating, perchlorate salts decompose to release oxygen. While specific decomposition temperatures for iron(III) perchlorate are not well-documented, studies on other perchlorates show that the presence of iron oxides can catalytically lower the decomposition temperature.[5] The hazardous decomposition products include hydrogen chloride and iron oxides.[4]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Citations |

| Oxidizing Solid | H271 / H272 | May cause fire or explosion; strong oxidizer. May intensify fire; oxidizer. | [1][10] |

| Skin Irritation | H315 | Causes skin irritation. | [10] |

| Eye Irritation | H319 | Causes serious eye irritation. | [10] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [10] |

5.1. Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4] Use a dust mask (e.g., N95) when handling the powder.[5]

-

Ventilation: Handle only in a well-ventilated area or a fume hood.

-

Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[4] Store away from clothing, combustible materials, and strong reducing agents.[4]

-

Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly closed container.[8] Due to its hygroscopic nature, storage under an inert atmosphere like nitrogen is recommended.[4]

5.2. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.

5.3. Fire Fighting and Disposal

-

Extinguishing Media: Use carbon dioxide (CO₂), dry powder, or foam. Water may be ineffective.[4]

-

Hazards: As an oxidizer, it can ignite combustibles.[4] In case of a major fire, evacuate the area and fight the fire remotely due to the risk of explosion.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and multifaceted chemical reagent. Its role as a Lewis acid catalyst is particularly significant, enabling a variety of important organic transformations. However, its utility is matched by its hazardous nature as a strong oxidizer. A thorough understanding of its properties and adherence to stringent safety protocols are imperative for its successful and safe application in research and development.

References

- 1. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 13537-24-1 [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 5. hou.usra.edu [hou.usra.edu]

- 6. This compound | 15201-61-3 [amp.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound CAS#: 15201-61-3 [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Iron(II) perchlorate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Iron(III) Perchlorate Hydrate

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the physical and structural characteristics of Iron(III) perchlorate hydrate. The information provided is critical for its application as a catalyst in organic synthesis, a reagent in analytical chemistry, and in the preparation of other iron compounds.[1]

Physical and Chemical Properties

This compound, with the general formula Fe(ClO₄)₃·xH₂O, is a hygroscopic, crystalline solid.[2][3][4][5] Its appearance can vary significantly depending on the degree of hydration and purity. The compound is most commonly described as yellow or pale violet crystalline material.[4][6][7] Specific hydrated forms have distinct colors; for instance, the decahydrate is noted to be pale pink.[2] It is readily soluble in water.[3][8] As a strong oxidizer, it should be kept away from combustible materials.[3][5]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Data | Citation(s) |

| Molecular Formula | Fe(ClO₄)₃ · xH₂O | [1][4] |

| --INVALID-LINK--₃·3H₂O (Nonahydrate) | [9][10][11] | |

| Molecular Weight | 354.19 g/mol (anhydrous basis) | [5][12] |

| Appearance | Yellow, pale violet, or light purple crystals; pale pink decahydrate | [1][2][4][6] |

| Form | Crystalline solid | [4][6] |

| Key Characteristics | Hygroscopic, Strong Oxidizer | [2][3][5] |

| Solubility | Soluble in water | [3][8][12] |

| CAS Number | 15201-61-3 | [3][4] |

Crystal Structure of Iron(III) Perchlorate Nonahydrate

Detailed structural analysis, particularly for the nonahydrate form (--INVALID-LINK--₃·3H₂O), provides significant insight into the compound's properties. The crystal structure consists of a central iron(III) atom situated on a threefold inversion axis.[9][11] This central iron atom is octahedrally coordinated by six water molecules, forming a [Fe(H₂O)₆]³⁺ cationic complex.[9][10][11]

Beyond this primary hydration shell, there exists a second coordination sphere composed of three non-coordinating water molecules and the three perchlorate (ClO₄⁻) anions.[9][10][11] The components of this second sphere are linked to the primary hexa-aqua iron(III) core through a network of hydrogen bonds.[9][11] The perchlorate anions themselves have been observed to be slightly disordered within the crystal lattice.[9][10][11]

Experimental Protocols

The synthesis and purification of this compound require careful handling due to the compound's strong oxidizing nature and the potential for explosive reactions with perchloric acid.[2]

This protocol is based on the method used to generate crystals for X-ray diffraction analysis.[11]

-

Preparation of Saturated Solution : Prepare an aqueous solution of 54.41 wt% Iron(III) perchlorate using a high-purity commercial source (e.g., Fluka, pure).

-

Crystallization : Place the saturated solution in a thermostated environment at 263 K (-10 °C).

-

Incubation : Allow the solution to stand for a period of 2 days, during which crystals of Iron(III) perchlorate nonahydrate will form.

-

Crystal Stability : The resulting crystals are stable in their saturated mother liquor for at least four weeks when stored at low temperatures.[11]

-

Isolation : For analysis, crystals should be separated from the solution and immediately embedded in an inert medium, such as perfluorinated ether, to prevent dehydration and decomposition.[9][11]

This method is designed to produce a highly purified product, ensuring the complete oxidation of iron to the Fe(III) state.[2]

-

Initial Dissolution : Dissolve crude this compound in concentrated perchloric acid (HClO₄).

-

Oxidation Step : Add a small amount of hydrogen peroxide (H₂O₂) to the solution to ensure all iron is oxidized to the ferric (Fe³⁺) state.

-

First Crystallization : Allow the solution to crystallize.

-

Recrystallization : Separate the crystals and dissolve them again in fresh, concentrated perchloric acid.

-

Second Crystallization : Allow the solution to recrystallize to obtain the final, purified product.

-

Caution : Extreme care must be taken during this procedure as concentrated perchloric acid is highly corrosive and potentially explosive, especially in the presence of organic materials or reducing agents.[2]

Hydration States

Iron(III) perchlorate can exist in several hydration states, which influences its physical appearance. The decahydrate (10 H₂O), nonahydrate (9 H₂O), and hexahydrate (6 H₂O) are specifically mentioned in the literature.[2] The decahydrate, which crystallizes from an aqueous solution of iron(III) chloride or hydrous iron(III) oxide in perchloric acid, is described as pale pink.[2] This decahydrate can be converted to the hexahydrate by standing over a strong desiccant like phosphorus pentoxide.[2] The nonahydrate form crystallizes from solution at temperatures above 42 °C.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 13537-24-1 [chemicalbook.com]

- 3. This compound | 15201-61-3 [chemicalbook.com]

- 4. 高氯酸铁 水合物 crystalline, low chloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.no [fishersci.no]

- 6. Iron(III) perchlorate crystals 15201-61-3 [sigmaaldrich.com]

- 7. strem.com [strem.com]

- 8. echemi.com [echemi.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, Reagent Grade 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

Solubility of Iron(III) perchlorate hydrate in water and polar solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iron(III) perchlorate hydrate in water and various polar solvents. The information is intended to support research, development, and formulation activities where this compound is utilized.

Introduction

This compound, with the general formula Fe(ClO₄)₃·xH₂O, is a versatile and highly hygroscopic inorganic salt. It serves as a potent oxidizing agent and a source of the ferric ion (Fe³⁺) in various chemical reactions. Its utility in organic synthesis, as a catalyst, and in analytical chemistry necessitates a thorough understanding of its solubility characteristics in different solvent systems.[1][2] This guide summarizes the available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Fe(ClO₄)₃·xH₂O | [2] |

| Appearance | Pale violet to yellow crystalline solid | [3][4] |

| Hygroscopicity | Highly hygroscopic | [5] |

| Oxidizing Properties | Strong oxidizing agent | [6] |

Solubility Data

The solubility of this compound is a critical parameter for its application in solution-based chemistry. The following sections and tables summarize the available data.

Solubility in Water

This compound is known to be soluble in water.[4][5][6][7] A specific quantitative data point has been reported in the literature, indicating that iron(III) perchlorate nonahydrate crystallizes from an aqueous solution of 54.41 wt% Fe(ClO₄)₃ at 263 K (-10.15 °C).[8] This suggests a high solubility at this low temperature.

Table 2: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solute | Solvent | Solubility (wt%) |

| -10.15 | Iron(III) Perchlorate (Fe(ClO₄)₃) | Water | 54.41 |

Note: This value corresponds to the concentration of the saturated solution from which the nonahydrate crystallizes.

Solubility in Polar Organic Solvents

Qualitative data indicates that this compound exhibits solubility in a range of polar organic solvents. It is reported to have high solubility in most organic solvents.[1] More specifically, it is described as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[5][6]

Table 3: Qualitative Solubility of this compound in Polar Organic Solvents

| Solvent | Qualitative Solubility | References |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5][6] |

| Methanol | Slightly Soluble | [5][6] |

Experimental Protocol for Solubility Determination

The following section details a general experimental protocol for determining the solubility of a compound like this compound in a given solvent. The isothermal saturation method followed by gravimetric analysis is a common and reliable technique.

Principle

A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that specific temperature.

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible)

-

Drying oven

-

Desiccator

-

Beakers and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Filter the collected sample through a syringe filter, also at the experimental temperature, to remove any suspended solid particles.

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the dry solid (iron(III) perchlorate) is achieved.

-

Cool the evaporating dish containing the residue in a desiccator and weigh it accurately.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(mass of dish + dry solid) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + dry solid)] * 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound in water and polar organic solvents. While it is established to be highly soluble in water, with a specific data point at low temperature, quantitative data in common organic solvents is sparse. The provided experimental protocol offers a reliable method for researchers to determine the solubility in their specific solvent systems of interest. A clear understanding of its solubility is paramount for the effective and safe use of this compound in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. gfschemicals.com [gfschemicals.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 15201-61-3 [m.chemicalbook.com]

- 6. This compound | 15201-61-3 [chemicalbook.com]

- 7. wholesale this compound Crystalline - FUNCMATER [funcmater.com]

- 8. Crystal structure of iron(III) perchlorate nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]

Iron(III) Perchlorate Hydrate: A Technical Guide to its Role as a Strong Oxidizing Agent in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) perchlorate hydrate, Fe(ClO₄)₃·xH₂O, is a powerful and versatile inorganic compound that has garnered significant attention in the scientific community. It is recognized for its dual functionality, acting as both a potent oxidizing agent and an effective Lewis acid catalyst in a variety of chemical transformations.[1][2] Its high solubility in water and organic solvents makes it a valuable reagent in both academic research and industrial applications, including the synthesis of specialty chemicals and pharmaceuticals.[1] The strong oxidizing nature of this compound is primarily attributed to the perchlorate anion (ClO₄⁻), while the iron(III) cation (Fe³⁺) contributes to its catalytic activity. This guide provides an in-depth technical overview of its properties, applications as an oxidizing agent, and the underlying mechanisms of action.

Physicochemical Properties and Safety Data

This compound is a yellow, crystalline solid that is hygroscopic and should be handled with care.[3][4] As a strong oxidizer, it can intensify fires and may cause fire or explosion upon contact with combustible or reducing materials.[3] Appropriate personal protective equipment, including gloves and safety goggles, should be worn at all times.[5]

Table 1: Physicochemical and Safety Information for this compound

| Property | Value | Citation(s) |

| Chemical Formula | Fe(ClO₄)₃·xH₂O | [3] |

| Molecular Weight | 354.19 g/mol (anhydrous) | [3][4] |

| Appearance | Yellow crystalline solid | [3][6] |

| Key Hazards | Strong Oxidizer (H272), Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335) | [2][3] |

| Incompatible Materials | Reducing agents, strong reducing agents, combustible materials. | [3] |

| Conditions to Avoid | Exposure to moist air or water, excess heat, contact with combustible materials. | [3] |

| Hazardous Decomposition | Hydrogen chloride, Iron oxides. | [3] |

Applications in Oxidative Synthesis

Iron(III) perchlorate (ITP) has proven to be a highly effective reagent for a range of oxidative transformations in organic synthesis. Its utility spans from the dimerization of aromatic systems to the selective oxidation of heteroatoms.

Oxidative Dimerization of Aromatic Hydrocarbons

ITP can facilitate the oxidative dimerization of certain aromatic hydrocarbons in acetonitrile, leading to the formation of corresponding dimeric products. This reaction offers a convenient method for synthesizing biaryl compounds.

Table 2: Oxidative Dimerization of Aromatic Compounds using Iron(III) Perchlorate

| Substrate | Reaction Time (h) | Yield (%) | Citation(s) |

| Naphthalene | 2 | 12 | |

| 2-Chloronaphthalene | 2 | 10 | |

| 2-Methylnaphthalene | 2 | 10 | |

| Diphenylacetylene | 2 (Reflux) | 13 | |

| Diphenylamine | 2 | 12 | |

| Acenaphthene | 2 | 10 |

The following is a generalized protocol for the oxidative dimerization of aromatic hydrocarbons using iron(III) perchlorate.

-

Preparation : In separate flasks, dissolve the aromatic hydrocarbon (0.01 mole) in 10 mL of acetonitrile and iron(III) perchlorate (0.01 mole) in 10 mL of acetonitrile.

-

Reaction : Add the aromatic hydrocarbon solution dropwise to the stirring solution of iron(III) perchlorate. A solid may begin to separate after approximately 30 minutes.

-

Stirring : Continue to stir the reaction mixture for an additional 2 hours at room temperature.

-

Isolation : Pour the reaction mixture into a beaker containing ice.

-

Purification : Filter the resulting solid, wash it thoroughly with water, and then dry it. The crude product can be purified by crystallization from a petroleum ether-benzene mixture.

Selective Oxidation of Thiols to Disulfides

ITP provides an exceptionally convenient and selective method for the synthesis of disulfides from thiols. The reaction proceeds cleanly without over-oxidation to sulfoxides or sulfones under the specified conditions.

Table 3: Selective Oxidation of Thiols to Disulfides using Iron(III) Perchlorate

| Substrate | Reaction Time (h) | Yield (%) | Citation(s) |

| Thiophenol | 2 | 92 | |

| 4-Chlorothiophenol | 2 | 90 | |

| Benzylthiol | 2 | 95 |

-

Preparation : Dissolve the thiol (e.g., thiophenol, 0.01 mole) in 10 mL of acetonitrile.

-

Reaction : Add this solution dropwise to a stirring solution of iron(III) perchlorate (0.01 mole) in 10 mL of acetonitrile.

-

Stirring : Stir the reaction mixture for 2 hours at room temperature.

-

Work-up : Follow the work-up and isolation procedure as described in the oxidative dimerization protocol (Section 2.1).

Iron-Catalyzed C–H Oxygenation

Recent advancements have demonstrated the use of iron complexes with perchlorate as the terminal oxidant for C–H oxygenation reactions.[7][8] This methodology is particularly relevant for converting cyclic alkyl aromatics into their corresponding ketones or quinones, with yields reaching up to 98%.[8]

Table 4: Optimization of Iron-Catalyzed C-H Oxygenation of Anthracene

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |

| 1 | 12.5 | MeCN | 80 | 18 | 51 | [7] |

| 2 | 12.5 | EtCN | 120 | 18 | 74 | [7] |

| 3 | 2.5 | EtCN | 120 | 18 | 62 | [7] |

Reaction conditions involved an iron(II) complex with a TPA-type ligand, [NBu₄][ClO₄] as the perchlorate source, and AgOTf to capture chloride ions.[8]

Reaction Mechanisms

The oxidizing power of iron(III) perchlorate stems from the ability of the perchlorate ion to act as an oxygen atom donor, a process often mediated by the iron center.

Proposed Mechanism for C–H Oxygenation

In iron-catalyzed C–H oxygenation, the reaction is proposed to proceed through a high-valent iron-oxo intermediate.[7] The perchlorate ion transfers an oxygen atom to an Fe(II) center, forming a putative Fe(IV)=O species.[7] This powerful oxidant then engages in a hydrogen atom transfer (HAT) from the substrate, followed by a radical rebound step to yield the oxygenated product.[7]

Dual Role in Synthesis

Iron(III) perchlorate often exhibits dual functionality, acting as both a Lewis acid to activate substrates and as an oxidant to complete the transformation. This synergistic action is crucial in many of its applications, such as in the synthesis of α-carbonyl furans and other heterocyclic compounds.[2][9]

Conclusion

This compound is a potent and versatile reagent with significant applications in modern organic synthesis. Its capacity to act as a strong oxidizing agent, often in concert with its Lewis acidic properties, enables a range of valuable chemical transformations. From the dimerization of aromatic systems and selective oxidation of thiols to advanced C–H oxygenation reactions, it offers chemists a powerful tool for molecular construction. A thorough understanding of its properties, reactivity, and the associated safety precautions is essential for its effective and safe utilization in a research and development setting. Future work will likely continue to expand its scope in catalysis and green chemistry, leveraging the unique reactivity of the perchlorate anion.[8][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, Reagent Grade 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 3. fishersci.no [fishersci.no]

- 4. Iron perchlorate | Cl3FeO12 | CID 159679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound | 13537-24-1 [chemicalbook.com]

- 7. Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perchlorate Used for Iron-Catalyzed C–H Oxygenations - ChemistryViews [chemistryviews.org]

- 9. Iron(III) perchlorate crystals 15201-61-3 [sigmaaldrich.com]

- 10. experts.illinois.edu [experts.illinois.edu]

The Lewis Acidity of the Fe³⁺ Center in Iron(III) Perchlorate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pronounced Lewis acidity of the iron(III) center in iron(III) perchlorate, Fe(ClO₄)₃, renders it a versatile and efficient catalyst in a multitude of organic transformations. This technical guide provides a comprehensive overview of the fundamental principles governing its catalytic activity, methodologies for its quantitative assessment, and its practical applications in synthesis. The weakly coordinating nature of the perchlorate anion significantly enhances the electrophilicity of the Fe³⁺ ion, enabling it to activate a wide range of substrates. This document details experimental protocols for key synthetic applications and for the determination of Lewis acidity, and provides mechanistic insights through signaling pathway diagrams.

Introduction: The Basis of Lewis Acidity in Iron(III) Perchlorate

The catalytic prowess of iron(III) perchlorate is fundamentally attributed to the Lewis acidic nature of the Fe³⁺ center. A Lewis acid is defined as an electron-pair acceptor. In Fe(ClO₄)₃, the high positive charge density of the ferric ion, combined with the presence of vacant d-orbitals, makes it a potent electrophile. The perchlorate anion (ClO₄⁻) is a very weakly coordinating ligand, a property that leaves the Lewis acidic site on the Fe³⁺ center highly accessible for interaction with substrate molecules.[1] This interaction typically involves the donation of a lone pair of electrons from a heteroatom (such as oxygen or nitrogen) in the substrate to the iron center, thereby activating the substrate towards subsequent chemical reactions.

Quantitative Assessment of Lewis Acidity

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely recognized technique for determining the acceptor number (AN) of a Lewis acid, which provides a quantitative measure of its Lewis acidity.[2] The method is based on the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[2]

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ, ppm) | Acceptor Number (AN) |

| Hexane (Reference) | Et₃PO | Hexane | 41.0 | 0 |

| SbCl₅ (Reference) | Et₃PO | Dichloroethane | 86.1 | 100 |

| Iron(III) Perchlorate | Et₃PO | e.g., Dichloromethane | Data not available | Data not available |

| BF₃·OEt₂ | Et₃PO | Dichloromethane | ~79 | ~84 |

| AlCl₃ | Et₃PO | Dichloromethane | ~87 | ~102 |

| TiCl₄ | Et₃PO | Dichloromethane | ~70 | ~64 |

Note: The acceptor number is calculated using the formula: AN = 2.21 × (δ_sample - 41.0). The values for Lewis acids other than the references are approximate and can vary with experimental conditions.

Fluorescence Spectroscopy Method

A more recent approach to quantify Lewis acidity involves the use of fluorescent probes, such as dithienophosphole oxides. The coordination of a Lewis acid to the oxygen atom of the phosphole oxide probe leads to a bathochromic (red) shift in its fluorescence emission spectrum. The magnitude of this shift can be correlated to the strength of the Lewis acid.[3][4]

Table 2: Fluorescence Emission Data for a Dithienophosphole Oxide Probe with Various Lewis Acids

| Lewis Acid | Solvent | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) | Stokes Shift (nm) |

| Probe only | Toluene | Typical value | Typical value | Typical value |

| B(C₆F₅)₃ | Toluene | Typical value | Significant red shift | Increased |

| Iron(III) Perchlorate | e.g., Toluene | Data not available | Data not available | Data not available |

Applications in Organic Synthesis

The potent Lewis acidity of iron(III) perchlorate has been harnessed in a variety of organic reactions, offering advantages such as high efficiency, mild reaction conditions, and cost-effectiveness.

Synthesis of β-Acetamido Carbonyl Compounds

Iron(III) perchlorate is an excellent catalyst for the one-pot, three-component synthesis of β-acetamido carbonyl compounds from aldehydes, ketones (or β-keto esters), acetonitrile, and acetyl chloride.[5]

Table 3: Synthesis of β-Acetamido Ketones using Iron(III) Perchlorate Catalyst

| Entry | Aldehyde | Ketone | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 30 | 92 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 35 | 95 |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | 40 | 90 |

| 4 | Benzaldehyde | Cyclohexanone | 45 | 88 |

Reaction conditions: Aldehyde (1 mmol), ketone (1.2 mmol), acetyl chloride (1.2 mmol), acetonitrile (2 mL), Fe(ClO₄)₃·xH₂O (10 mol%), 80 °C.

Acylation of Alcohols

The activation of acylating agents by the Fe³⁺ center facilitates the efficient acylation of alcohols. This reaction is fundamental in the synthesis of esters, which are important intermediates in the pharmaceutical and fine chemical industries.

Diels-Alder Reactions

Lewis acids are known to catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition.[6][7] While the traditional understanding focused on frontier molecular orbital interactions, recent studies suggest that Lewis acids also reduce the Pauli repulsion between the diene and dienophile, contributing significantly to catalysis.[7][8] Iron(III) perchlorate can serve as an effective catalyst in these reactions.

Experimental Protocols

General Procedure for the Synthesis of β-Acetamido Carbonyl Compounds

A mixture of an aldehyde (1 mmol), a ketone or β-keto ester (1.2 mmol), acetyl chloride (1.2 mmol), and iron(III) perchlorate hydrate (10 mol%) in acetonitrile (2 mL) is stirred at 80 °C for the time specified in Table 3.[5] Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is then purified by recrystallization from ethanol to afford the pure β-acetamido carbonyl compound.

General Procedure for the Gutmann-Beckett Determination of Lewis Acidity

In an NMR tube, a solution of the Lewis acid (e.g., iron(III) perchlorate) of known concentration is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂). A solution of triethylphosphine oxide (Et₃PO) in the same solvent is added, and the ³¹P NMR spectrum is recorded. The chemical shift of the Et₃PO signal is compared to that of a reference solution of Et₃PO in hexane (δ = 41.0 ppm) to calculate the acceptor number (AN).

General Procedure for Lewis Acidity Determination by Fluorescence Spectroscopy

A solution of the fluorescent probe (e.g., a dithienophosphole oxide) is prepared in a suitable solvent (e.g., toluene) in a quartz cuvette. The fluorescence emission spectrum is recorded. A solution of the Lewis acid (e.g., iron(III) perchlorate) is then added to the cuvette, and the emission spectrum is recorded again. The shift in the emission maximum is used to quantify the Lewis acidity.[3]

Mechanistic Insights and Signaling Pathways

The catalytic cycle of iron(III) perchlorate in various reactions involves the initial coordination of the substrate to the Fe³⁺ center, followed by a series of transformations leading to the product and regeneration of the catalyst.

Mechanism of β-Acetamido Carbonyl Compound Synthesis

The proposed mechanism involves an initial aldol reaction between the enolizable ketone and the aldehyde, catalyzed by the Lewis acidic Fe³⁺. The resulting β-hydroxy carbonyl intermediate is then acetylated. Subsequent nucleophilic attack by acetonitrile, activated by the iron center, followed by hydrolysis, yields the final product.

Caption: Proposed catalytic cycle for the synthesis of β-acetamido carbonyl compounds.

General Mechanism for Lewis Acid-Catalyzed Diels-Alder Reaction

In a Diels-Alder reaction, the Lewis acid coordinates to the dienophile, enhancing its electrophilicity and lowering the activation energy of the cycloaddition.

Caption: Lewis acid catalysis in the Diels-Alder reaction.

Conclusion

Iron(III) perchlorate stands out as a highly effective Lewis acid catalyst for a range of important organic transformations. Its efficacy stems from the strong electrophilicity of the Fe³⁺ center, which is maximized by the non-coordinating nature of the perchlorate counterion. While direct quantitative measurements of its Lewis acidity are currently sparse in the literature, established methods like the Gutmann-Beckett and fluorescence spectroscopy techniques provide clear pathways for its determination. The applications of iron(III) perchlorate in the synthesis of complex organic molecules, such as β-acetamido carbonyl compounds, highlight its potential for broader use in academic and industrial research, particularly in the field of drug development where efficient and selective synthetic methods are paramount. Further exploration of its catalytic scope and detailed mechanistic studies will undoubtedly continue to expand its utility in modern organic synthesis.

References

- 1. This compound | 13537-24-1 [chemicalbook.com]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A Simple and Effective Method of Determining Lewis Acidity by Using Fluorescence: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. Fe(ClO4)3 x 6H2O: a mild and efficient catalyst for one-pot three component synthesis of beta-acetamido carbonyl compounds under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

The Coordination Chemistry of Iron(III) Perchlorate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) perchlorate hydrate, Fe(ClO₄)₃·xH₂O, is a significant compound in the field of coordination chemistry. It serves as a valuable precursor for the synthesis of various iron(III) complexes due to the exceptionally low coordinating ability of the perchlorate anion (ClO₄⁻)[1]. This property allows for the study of the hydrated ferric ion, [Fe(H₂O)₆]³⁺, and facilitates ligand exchange reactions with minimal interference from the counter-ion[1]. The iron(III) ion, a hard Lewis acid, readily forms stable complexes with a wide variety of ligands, typically exhibiting a coordination number of six in an octahedral geometry[1]. This versatility makes iron(III) perchlorate a key reagent in catalytic applications and in the development of novel therapeutic agents. This guide provides an in-depth overview of its synthesis, structure, and characterization, complete with experimental protocols and key data.

Physicochemical Properties

This compound typically appears as yellow or purple hygroscopic crystals or powder[1]. It is soluble in water and polar solvents[1]. The number of water molecules in the hydrate can vary, with nonahydrate (Fe(ClO₄)₃·9H₂O) and hexahydrate forms being common[1]. It is a strong oxidizing agent and should be handled with care, especially in the presence of combustible materials[1][2].

| Property | Value | Reference |

| Molecular Formula | Fe(ClO₄)₃·xH₂O | [1] |

| Molecular Weight (Anhydrous) | 354.20 g/mol | |

| Molecular Weight (Monohydrate) | 372.21 g/mol | [3] |

| Appearance | Yellow or purple hygroscopic crystals/powder | [1] |

| Solubility | Soluble in water and polar solvents | [1] |

| Oxidizing Properties | Strong oxidizing agent | [1] |

Synthesis and Purification

Several methods exist for the preparation of this compound. The choice of method often depends on the desired purity and the available starting materials.

Experimental Protocol: Synthesis from Iron(III) Chloride

This protocol describes the synthesis of iron(III) perchlorate decahydrate from iron(III) chloride.

Materials:

-

Iron(III) chloride (FeCl₃)

-

Perchloric acid (HClO₄), concentrated

Procedure:

-

Dissolve iron(III) chloride in a minimal amount of concentrated perchloric acid.

-

Gently heat the solution to facilitate the dissolution and reaction.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the pale pink crystals of Fe(ClO₄)₃·10H₂O by vacuum filtration.

-

Wash the crystals with a small amount of cold, concentrated perchloric acid.

-

Dry the crystals in a desiccator over a suitable drying agent. Standing over phosphorus pentoxide will yield the hexahydrate[1].

Experimental Protocol: Purification by Recrystallization

This method is suitable for obtaining high-purity this compound. Extreme caution is advised as this procedure is potentially explosive.

Materials:

-

Crude this compound

-

Concentrated perchloric acid (HClO₄)

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

Dissolve the crude this compound in concentrated perchloric acid.

-

Add a small amount of hydrogen peroxide to the solution to ensure the complete oxidation of any residual iron(II) to iron(III).

-

Heat the solution gently to concentrate it.

-

Allow the solution to cool slowly to induce crystallization.

-

Repeat the crystallization process a second time from concentrated perchloric acid.

-

Collect the purified crystals by filtration and dry them under vacuum.

Structural Information

The crystal structure of iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O, has been determined by X-ray crystallography[4]. The structure consists of a central iron(III) ion octahedrally coordinated to six water molecules, forming the [Fe(H₂O)₆]³⁺ cation[4]. The perchlorate ions do not directly coordinate to the iron center but are present in the crystal lattice along with three additional water molecules of hydration[4]. These additional water molecules and perchlorate anions form a second coordination sphere around the cation through hydrogen bonding[4].

| Parameter | Value | Reference |

| Crystal System | Trigonal | [4] |

| Space Group | R-3c | [4] |

| a, c (Å) | 16.1930 (15), 11.2421 (11) | [4] |

| V (ų) | 2552.9 (5) | [4] |

| Z | 6 | [4] |

| Fe-O bond distance (approx.) | 2.00 Å | [1] |

Spectroscopic and Magnetic Characterization

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions in iron(III) complexes. The spectra of aqueous solutions of iron(III) perchlorate are characterized by ligand-to-metal charge transfer (LMCT) bands in the UV and visible regions.

Materials:

-

This compound stock solution of known concentration

-

Ligand of interest

-

Appropriate solvent (e.g., deionized water, ethanol)

-

Buffer solution (if pH control is necessary)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of solutions containing a fixed concentration of iron(III) perchlorate and varying concentrations of the ligand in the chosen solvent.

-

If required, adjust the pH of the solutions using a suitable buffer.

-

Record the UV-Vis absorption spectrum of each solution over a desired wavelength range (e.g., 200-800 nm) using a spectrophotometer.

-

Use a solution containing all components except the iron(III) salt as a blank.

-

Analyze the changes in the absorption spectra to determine the formation and stoichiometry of the iron(III) complex.

Magnetic Susceptibility

The magnetic properties of iron(III) compounds provide insight into the electronic configuration and spin state of the iron center. The effective magnetic moment (µ_eff) can be determined from magnetic susceptibility measurements.

Materials:

-

A finely powdered sample of the iron(III) coordination compound

-

Gouy balance or other magnetometer (e.g., SQUID)

Procedure:

-

Pack a Gouy tube with the powdered sample to a known height.

-

Weigh the sample tube in the absence of a magnetic field.

-

Place the tube between the poles of an electromagnet and weigh it in the presence of a magnetic field of known strength.

-

The change in weight is proportional to the magnetic susceptibility of the sample.

-

Calculate the molar magnetic susceptibility (χ_M) and the effective magnetic moment (µ_eff) using the appropriate formulas, correcting for the diamagnetism of the constituent atoms.

Applications in Research and Development

This compound is a versatile catalyst in organic synthesis, utilized in reactions such as:

-

Synthesis of fullerene-fused lactones

-

One-pot cyclization for the formation of α-carbonyl furans

-

Heterocyclization to produce fullerodioxolanes

-

Double alkylation of indoles

-

Oxidative esterification of aryl aldehydes

In the context of drug development, understanding the coordination chemistry of iron is crucial. Iron is an essential element, but its dysregulation is implicated in various diseases. The Fenton and Haber-Weiss reactions, which involve the cycling between Fe(II) and Fe(III), can generate highly reactive hydroxyl radicals, leading to oxidative stress and cellular damage[5]. This process, known as ferroptosis, is a target for therapeutic intervention in conditions ranging from neurodegenerative diseases to cancer[6][7].

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and characterization of an iron(III) coordination compound starting from this compound.

Cellular Iron Uptake and the Fenton Reaction

Caption: A simplified diagram illustrating the cellular uptake of iron and its role in the Fenton and Haber-Weiss reactions, leading to oxidative stress.

References

- 1. This compound | 13537-24-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | Cl3FeH2O13 | CID 9799594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting iron metabolism in drug discovery and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Crystal Structure of Iron(III) Perchlorate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of iron(III) perchlorate nonahydrate, --INVALID-LINK--₃·3H₂O. The information presented is collated from crystallographic studies and is intended to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development where understanding the precise three-dimensional arrangement of atoms is crucial.

Crystallographic Data

The crystal structure of iron(III) perchlorate nonahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the trigonal space group R-3c:H.[1] Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | --INVALID-LINK--₃·3H₂O |

| Formula Weight | 516.34 g/mol |

| Crystal System | Trigonal |

| Space Group | R-3c:H |

| Temperature | 100 K |

| a, c (Å) | 16.1930 (15), 11.2421 (11) |

| V (ų) | 2552.9 (5) |

| Z | 6 |

| Radiation Type | Mo Kα |

Table 1: Crystallographic data for iron(III) perchlorate nonahydrate.[1]

Molecular and Crystal Structure

The central iron(III) ion is octahedrally coordinated by six water molecules, forming the complex cation [Fe(H₂O)₆]³⁺.[2][3][4] This primary coordination sphere is further surrounded by a second coordination sphere composed of three non-coordinating water molecules and three perchlorate anions.[2][3][4] These units are held together by an extensive network of hydrogen bonds.

The perchlorate anions exhibit slight disorder, with major and minor component occupancies of 0.773(9) and 0.227(9), respectively.[1][2][3][4][5] The overall structure can be described as consisting of [Fe(H₂O)₆]³⁺ octahedra and ClO₄⁻ tetrahedra linked through a hydrogen-bonding network involving the additional three water molecules.[2][4]

The water molecules of the second coordination sphere are closer to the central iron atom (4.143 (4) Å) than the perchlorate tetrahedra (4.271 (4) Å).[1][4][5]

Experimental Protocols

Synthesis and Crystallization

Iron(III) perchlorate nonahydrate crystals can be obtained from an aqueous solution of 54.41 wt% Fe(ClO₄)₃.[4][5] The procedure is as follows:

-

Prepare a 54.41 wt% aqueous solution of iron(III) perchlorate. Commercial ferric perchlorate nonahydrate can be used as the starting material.[4][5]

-

Analyze the Fe(III) ion content via gravimetric analysis by precipitation with ammonia to ensure the correct concentration.[4][5]

-

Crystals of iron(III) perchlorate nonahydrate will form and are stable in their saturated solution for at least four weeks at this temperature.[4][5]

-

For analysis, separate the crystals from the solution and embed them in perfluorinated ether.[5]

References

An In-depth Technical Guide to Iron(III) Perchlorate Hydrate (CAS 15201-61-3) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of iron(III) perchlorate hydrate (CAS 15201-61-3), a versatile and powerful reagent with significant applications in organic synthesis and catalysis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and associated experimental protocols.

Chemical and Physical Properties

This compound is a hygroscopic crystalline solid that typically appears as yellow or pale violet crystals.[1][2][3] It is soluble in water and polar organic solvents.[3][4] The chemical formula is represented as Fe(ClO₄)₃ · xH₂O, indicating a variable number of water molecules of hydration.[1][5][6] The anhydrous form has a molecular weight of 354.20 g/mol .[1][7] It is a strong oxidizing agent and should be handled with care, especially when in contact with combustible materials.[4][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15201-61-3 | [1][5][6][7] |

| Molecular Formula | Fe(ClO₄)₃ · xH₂O | [1][5][6][7] |

| Molecular Weight (Anhydrous) | 354.20 g/mol | [1][7] |

| Appearance | Yellow or pale violet crystalline solid | [1][2][3] |

| Solubility | Soluble in water | [4] |

| Key Hazard | Strong Oxidizer | [4][8] |

Applications in Organic Synthesis

This compound serves as an efficient Lewis acid catalyst in a variety of organic transformations, demonstrating its utility in the synthesis of complex organic molecules relevant to medicinal chemistry and materials science.

Catalysis of Fullerene-Fused Lactone Synthesis

Iron(III) perchlorate promotes the reaction of[9]fullerene with malonate esters, leading to the formation of disubstituted[9]fullerene-fused lactones.[1] This reaction highlights the utility of the reagent in the functionalization of fullerenes for materials science and potential pharmaceutical applications.

One-Pot Synthesis of α-Carbonyl Furans

This compound catalyzes the one-pot cyclization reaction to produce α-carbonyl furans.[1] This transformation is valuable for the synthesis of furan-containing scaffolds, which are present in numerous biologically active compounds.

Double Alkylation of Indoles

A notable application is the iron salt-catalyzed cascade one-pot double alkylation of indoles with vinyl ketones. This reaction proceeds via an initial alkylation at the 3-position of the indole ring, followed by a subsequent alkylation at the 2-position, yielding 2,3-dialkylated indoles.

Oxidative Esterification of Aldehydes

This compound is an effective catalyst for the oxidative esterification of various aromatic and aliphatic aldehydes with primary and secondary alcohols.[2] This method provides a straightforward route to esters, which are common functional groups in pharmaceuticals.

Intermediate in the Synthesis of Fexofenadine

In the pharmaceutical industry, iron(III) perchlorate hexahydrate has been utilized in a process for the preparation of fexofenadine, a widely used antihistamine.[5][6]

Experimental Protocols

General Procedure for Iron Salt-Catalyzed Cascade Double Alkylation of Indole with Vinyl Ketones

This protocol is based on the findings of Kobayashi et al. and describes the one-pot synthesis of 2,3-dialkylated indoles.

Materials:

-

Indole

-

Vinyl ketone

-

This compound (Fe(ClO₄)₃·nH₂O)

-

Solvent (e.g., acetonitrile)

Procedure:

-

To a solution of indole in the chosen solvent, add the vinyl ketone.

-

Add a catalytic amount (e.g., 5-8 mol%) of this compound to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The initial, rapid alkylation occurs at the 3-position of the indole.

-

Continued stirring allows for the slower, subsequent alkylation at the 2-position to yield the 2,3-dialkylated product.

-

Upon completion, the reaction mixture is worked up using standard procedures, which may include quenching with water, extraction with an organic solvent, and purification by column chromatography.

Cascade Alkylation of Indole.

Synthesis of an Intermediate for Fexofenadine

The following is a representative procedure based on the patent literature for the synthesis of a fexofenadine intermediate using iron(III) perchlorate hexahydrate.[5][6]

Materials:

-

Azacyclonol

-

A suitable cyclopropyl aryl ketone derivative

-

Iron(III) perchlorate hexahydrate (Fe(ClO₄)₃·6H₂O)

-

Solvent (e.g., toluene)

Procedure:

-

Combine the azacyclonol and the cyclopropyl aryl ketone derivative in a reaction vessel.

-

Add iron(III) perchlorate hexahydrate (e.g., 0.2 equivalents) to the mixture.[5][6]

-

The reaction can be carried out neat or in a minimal amount of a suitable solvent like toluene.[5]

-

Heat the reaction mixture to a temperature in the range of 80 to 150 °C.[5][6]

-

Monitor the reaction progress by a suitable analytical method such as HPLC.

-

After the reaction is complete, the product is isolated and purified using standard techniques, which may include crystallization.

Fexofenadine Intermediate Synthesis.

Safety Information

This compound is a strong oxidizing agent and may intensify fire.[1][8] It causes skin and serious eye irritation and may cause respiratory irritation.[1][8]

Table 2: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements | Reference(s) |

| Oxidizing Solids, Category 2 | H272: May intensify fire; oxidizer | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P220: Keep/store away from clothing/combustible materials. | [1][8] |

| Skin Irritation, Category 2 | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1][8] |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory system) | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][8] |

Handling and Storage:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly closed container in a cool, dry place away from combustible materials.

-

It is hygroscopic and should be protected from moisture.[1]

Conclusion

This compound is a valuable and versatile reagent for a range of chemical transformations. Its strong oxidizing nature and Lewis acidity make it a potent catalyst for various reactions, including the synthesis of complex heterocyclic systems and the functionalization of novel materials. For researchers and professionals in drug development, a thorough understanding of its properties, applications, and safe handling is crucial for its effective and responsible use in the laboratory.

References

- 1. fishersci.no [fishersci.no]

- 2. researchgate.net [researchgate.net]

- 3. FeCl3-Catalyzed Propargylation-Cycloisomerization Tandem Reaction: A Facile One-Pot Synthesis of Substituted Furans [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WO2017068129A1 - Process for the preparation of fexofenadine and of intermediates used therein - Google Patents [patents.google.com]

- 6. WO2017068129A1 - Process for the preparation of fexofenadine and of intermediates used therein - Google Patents [patents.google.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Iron(III) perchlorate crystals 15201-61-3 [sigmaaldrich.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Molecular weight of anhydrous iron(III) perchlorate

An In-depth Technical Guide to the Molecular Weight of Anhydrous Iron(III) Perchlorate

Introduction

Anhydrous iron(III) perchlorate, with the chemical formula Fe(ClO₄)₃, is an inorganic compound of significant interest in various fields of chemical research and synthesis. As a potent oxidizing agent and a source of the ferric ion, its applications range from catalysis to materials science. For researchers, scientists, and drug development professionals, an accurate determination of its molecular weight is fundamental for stoichiometric calculations, preparation of solutions of specific molarity, and quantitative analysis. This guide provides a detailed methodology for the calculation of the molecular weight of anhydrous iron(III) perchlorate, presents the data in a structured format, and offers a visual representation of the calculation workflow.

Chemical Identity and Molecular Weight

The foundational step in any quantitative chemical work is the precise knowledge of a compound's molecular weight. This value is derived directly from its chemical formula, which dictates the number and type of constituent atoms.

| Parameter | Value |

| Chemical Name | Iron(III) Perchlorate |

| Synonyms | Ferric Perchlorate |

| Chemical Formula | Fe(ClO₄)₃ |